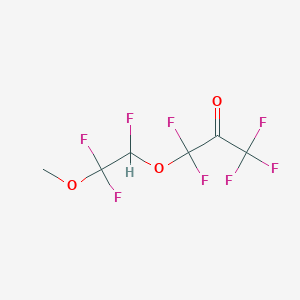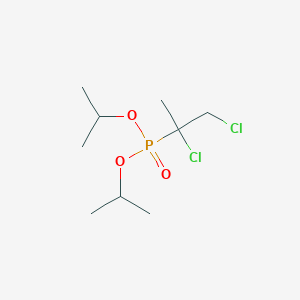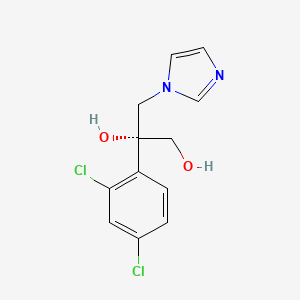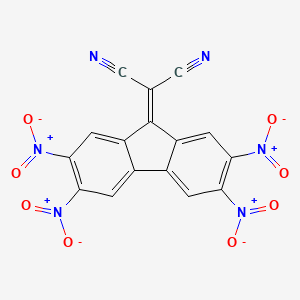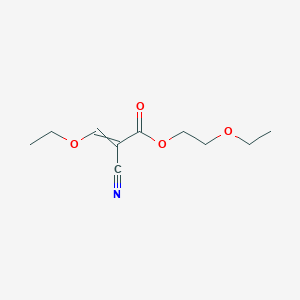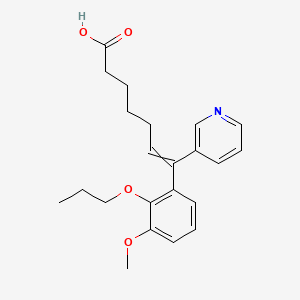
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid is an organic compound that belongs to the class of heptenoic acids. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. The starting materials might include 3-methoxy-2-propoxybenzene and pyridine derivatives. Common synthetic routes may involve:
Aldol Condensation: Combining aldehydes and ketones to form the heptenoic acid backbone.
Esterification: Forming esters which are then hydrolyzed to yield the carboxylic acid.
Substitution Reactions: Introducing the methoxy and propoxy groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalytic Processes: Using catalysts to enhance reaction rates.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert double bonds to single bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid could have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Investigated for therapeutic properties.
Industry: Used in the production of specialty chemicals.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular biology techniques.
類似化合物との比較
Similar Compounds
7-Phenylhept-6-enoic acid: Lacks the methoxy and pyridinyl groups.
7-(3-Methoxyphenyl)hept-6-enoic acid: Similar but without the propoxy group.
7-(Pyridin-3-yl)hept-6-enoic acid: Similar but without the methoxy and propoxy groups.
Uniqueness
The presence of both methoxy and propoxy groups, along with the pyridinyl moiety, makes 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid unique. These functional groups can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
89667-62-9 |
|---|---|
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
7-(3-methoxy-2-propoxyphenyl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-15-27-22-19(11-7-12-20(22)26-2)18(17-9-8-14-23-16-17)10-5-4-6-13-21(24)25/h7-12,14,16H,3-6,13,15H2,1-2H3,(H,24,25) |
InChIキー |
MYMIVIDUXKKQTK-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC=C1OC)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
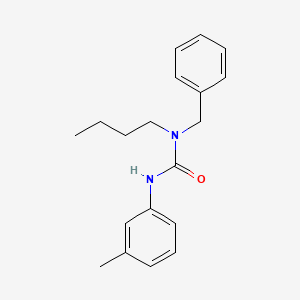
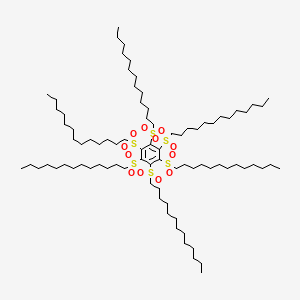
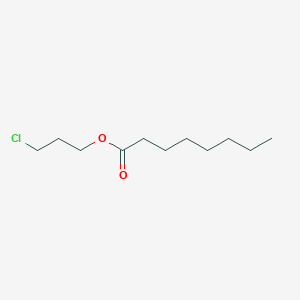

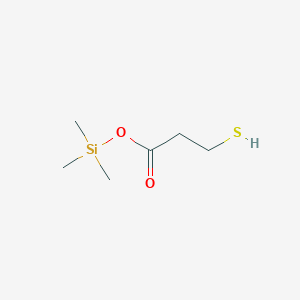
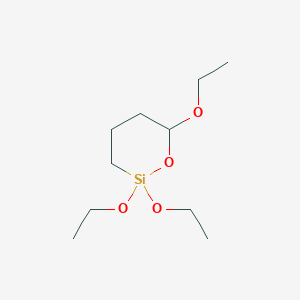
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
